(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
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Overview
Description
This compound is a benzothiazole derivative, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are part of many drugs and useful compounds .
Molecular Structure Analysis
The molecule contains a benzothiazole ring which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has an allyl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the exocyclic double bond. The exact reactivity of this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a benzothiazole derivative, this compound is likely to be aromatic and relatively stable. It contains both polar (ethoxy) and nonpolar (allyl) groups, which could affect its solubility and reactivity .Scientific Research Applications
Antimicrobial and Anticancer Activities
- A study synthesized benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. Some compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and fungi (Nam, Dung, Thuong, & Hien, 2010).
Fluorescence and Chemosensors
- Coumarin benzothiazole derivatives were synthesized and their crystal structures and photophysical properties investigated. These compounds can recognize cyanide anions, with some showing color changes and fluorescence quenching observable by the naked eye (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Chemical Synthesis Applications
- Ruthenium-based olefin metathesis catalysts bearing thiazole-2-ylidene ligands were prepared and characterized. These catalysts efficiently promote benchmark olefin metathesis reactions (Vougioukalakis & Grubbs, 2008).
Environmental Applications
- A novel magnetic nanoadsorbent was synthesized using N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of Zn2+ and Cd2+ ions from industrial wastes. This nanoadsorbent showed high adsorption capacity and stability (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Imaging and Sensor Applications
- A study developed a high-affinity PET radioligand for imaging cannabinoid subtype 2 receptor, using a fluorinated analogue of a thiazole derivative. This compound showed specific binding in vitro and potential for imaging in vivo (Moldovan, Teodoro, Gao, Deuther-Conrad, Kranz, Wang, Kuwabara, Nakano, Valentine, Fischer, Pomper, Wong, Dannals, Brust, & Horti, 2016).
Future Directions
properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-9-18-13-8-7-12(20-4-2)10-14(13)21-16(18)17-15(19)11-5-6-11/h3,7-8,10-11H,1,4-6,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMYTQRVHARUEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide |
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